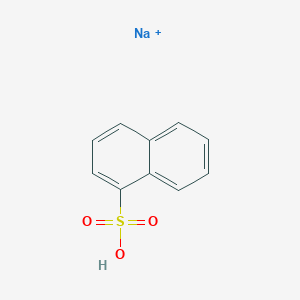

Sodium 1-naphthalenesulfonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37036. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

130-14-3 |

|---|---|

Molekularformel |

C10H8NaO3S |

Molekulargewicht |

231.23 g/mol |

IUPAC-Name |

sodium;naphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13); |

InChI-Schlüssel |

CRVVHBFLWWQMPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O.[Na] |

Andere CAS-Nummern |

1321-69-3 130-14-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Historical Trajectories of Naphthalenesulfonates in Chemical Science

The journey of naphthalenesulfonates in chemical science is a compelling narrative of discovery and application. Naphthalene (B1677914), a simple polycyclic aromatic hydrocarbon, was first isolated from coal tar in the early 19th century. wikipedia.org Its subsequent sulfonation led to the creation of naphthalenesulfonic acids, which, along with their corresponding salts, quickly demonstrated a wide range of useful properties. wikipedia.org

Initially, these compounds were pivotal as intermediates in the synthesis of various organic chemicals, particularly in the burgeoning dye industry. ontosight.aiwikipedia.orgwikipedia.org The ability to introduce a sulfonic acid group onto the naphthalene ring opened up pathways to a vast array of azo dyes. wikipedia.orgwikipedia.org Prominent examples include Amaranth dye, Amido black, and Congo red. wikipedia.org

The 1930s marked a significant milestone with the development of polynaphthalene sulfonates (PNS), also known as naphthalene sulfonate condensates, by IG Farben in Germany. hardtchemical.com These polymers, created through the condensation of naphthalenesulfonate with formaldehyde (B43269), exhibited powerful dispersing properties. wikipedia.orghardtchemical.comatamanchemicals.com This led to their widespread use in the textile and leather industries, where they served as dispersing agents for dyes and tanning agents. hardtchemical.comatamanchemicals.comatamanchemicals.com The development of synthetic rubber also saw the adoption of PNS as an essential emulsifier. hardtchemical.com

Over the decades, the applications of naphthalenesulfonates have continued to expand, driven by ongoing research and development. They have found utility as superplasticizers in concrete, enhancing its workability and strength, and in agricultural formulations. wikipedia.orgatamanchemicals.comatamanchemicals.com The versatility of naphthalenesulfonates stems from their amphiphilic nature, possessing both a hydrophobic naphthalene core and a hydrophilic sulfonate group. This dual character underpins their function as surfactants, dispersants, and wetting agents in a multitude of industrial processes. atamanchemicals.comfrontiersin.org

Significance of the 1 Substitution Isomer in Specialized Research Domains

Primary Synthetic Routes to this compound

The creation of this compound is typically a two-step process involving the sulfonation of naphthalene followed by neutralization. sciencemadness.org

Sulfonation Processes of Naphthalene and Reaction Optimization

The primary method for synthesizing 1-naphthalenesulfonic acid is through the electrophilic aromatic sulfonation of naphthalene using concentrated sulfuric acid. sciencemadness.orgshokubai.org This reaction is a classic example of kinetic versus thermodynamic control. sciencemadness.org To favor the formation of the 1-isomer (the kinetic product), the reaction is conducted at lower temperatures. sciencemadness.orgstackexchange.com Conversely, higher temperatures lead to the formation of the more thermodynamically stable 2-isomer. sciencemadness.orgstackexchange.com

The sulfonation of naphthalene is a reversible reaction. stackexchange.com The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature. At temperatures below 60°C, 1-naphthalenesulfonic acid is the predominant product. sciencemadness.org One laboratory-scale synthesis specifies maintaining a temperature of around 45°C. youtube.com Another method involves stirring naphthalene with concentrated sulfuric acid at approximately 50°C until the naphthalene dissolves completely. sciencemadness.org

Optimization of the sulfonation process involves careful control of several parameters to maximize the yield and purity of the desired isomer. Key factors include reaction temperature, reaction time, and the concentration of the sulfonating agent. numberanalytics.com For instance, reacting naphthalene with concentrated sulfuric acid at 120°C for 2 hours has been used to produce a molten naphthalenesulfonic acid mixture, though this temperature favors a mix of isomers. patsnap.com The transition state leading to the 1-isomer is lower in energy, which is why it forms faster at lower temperatures. stackexchange.com However, the 1-isomer is less stable than the 2-isomer due to steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position. stackexchange.com

| Parameter | Condition for 1-Naphthalenesulfonic Acid (Kinetic Product) | Condition for 2-Naphthalenesulfonic Acid (Thermodynamic Product) | Reference |

|---|---|---|---|

| Temperature | Low (e.g., < 60°C, typically 40-50°C) | High (e.g., > 150°C, typically 160-165°C) | sciencemadness.orgresearchgate.netvaia.com |

| Key Characteristic | Forms faster, less stable due to steric hindrance | Forms slower, more stable, favored at equilibrium | stackexchange.comvaia.com |

Neutralization and Salt Formation Processes

Once the sulfonation is complete, the resulting naphthalenesulfonic acid is converted to its sodium salt. This is achieved through a neutralization reaction. The acidic solution from the sulfonation step is first diluted with water. sciencemadness.orgyoutube.com A neutralizing agent, such as sodium bicarbonate or sodium hydroxide, is then added portion-wise until the acid is neutralized, indicated by the cessation of effervescence when using bicarbonate. sciencemadness.orgyoutube.com

Following neutralization, the this compound is typically isolated from the aqueous solution by a "salting out" process. sciencemadness.org This involves adding a common salt, like sodium chloride, to the heated solution. sciencemadness.orgyoutube.com The addition of the common ion (Na+) reduces the solubility of the this compound, causing it to crystallize out of the solution, often at the boiling point. sciencemadness.org The solid product is then collected by filtration and dried. sciencemadness.org In some procedures, the neutralization is performed using a sodium sulfite (B76179) solution, followed by adjusting the pH to between 7 and 8 with sodium hydroxide. patsnap.com

Polymerization Reactions Involving Naphthalenesulfonate Moieties

Naphthalenesulfonate moieties are key building blocks for producing commercially important polymers, most notably naphthalene sulfonate formaldehyde (B43269) condensates (NSFC), which are valued as high-range water reducers or superplasticizers. atamanchemicals.comlignosulfonate.com

Formation of Naphthalene Sulfonate Formaldehyde Condensates (NSFC/SNF)

The synthesis of Naphthalene Sulfonate Formaldehyde Condensates (NSFC), also known as sulfonated naphthalene formaldehyde (SNF), is a multi-step process. lignosulfonate.comprocurementresource.com It begins with the high-temperature sulfonation of naphthalene to produce β-naphthalene sulfonic acid (2-naphthalenesulfonic acid). researchgate.netprocurementresource.com Any unstable α-naphthalene sulfonic acid (1-naphthalenesulfonic acid) is typically removed through a hydrolysis step. researchgate.netprocurementresource.com

The core of the process is the polycondensation reaction between the β-naphthalene sulfonic acid and formaldehyde under acidic conditions. researchgate.netprocurementresource.com Formaldehyde molecules create methylene (B1212753) bridges (-CH₂–) that link the naphthalene sulfonate units together, forming a polymer chain. chinalignin.comijcce.ac.ir The final step involves neutralizing the resulting polymer with an alkali, such as sodium hydroxide, to produce the sodium salt of the naphthalene sulfonate formaldehyde condensate. researchgate.netlignosulfonate.comprocurementresource.com

Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at high temperatures (around 160°C) to form β-naphthalene sulfonic acid. researchgate.netlignosulfonate.com

Hydrolysis: A small amount of water is added to remove the unstable α-isomer. researchgate.net

Condensation: The β-naphthalene sulfonic acid is polymerized with formaldehyde. lignosulfonate.comprocurementresource.com

Neutralization: The acidic polymer is neutralized with an alkali to yield the final NSFC product. lignosulfonate.comprocurementresource.com

Influence of Reaction Parameters on Polymer Structure and Molecular Weight

The final properties, structure, and molecular weight of the NSFC polymer are highly dependent on the reaction parameters during its synthesis. researchgate.netaut.ac.ir Researchers have found that several factors must be carefully controlled to achieve the desired polymer characteristics.

Key parameters influencing the polymerization include:

Naphthalene to Formaldehyde Ratio: The molar ratio of formaldehyde to naphthalene sulfonic acid is critical. An insufficient amount of formaldehyde can lead to incomplete reactions due to its volatility, while an excess can cause side reactions and prevent the formation of high-molecular-weight polymers. researchgate.net Increasing the amount of formaldehyde generally leads to an increase in the molecular weight of the polymer. aut.ac.ir

Reaction Temperature: The condensation temperature plays a significant role. One study specified a condensation temperature range of 110-120°C. researchgate.net The sulfonation temperature itself determines the starting isomer, with about 160°C being optimal for the β-naphthalene sulfonic acid required for stable condensates. researchgate.net

Reaction Time: The duration of the condensation reaction affects the degree of polymerization. A typical condensation time reported is around 5.5 hours. researchgate.net

| Parameter | Effect on Polymer Structure and Molecular Weight | Reference |

|---|---|---|

| Formaldehyde to Naphthalene Sulfonate Ratio | Increasing the ratio generally increases molecular weight. Excess can lead to side reactions. | researchgate.netaut.ac.ir |

| Condensation Temperature | Affects the rate and extent of polycondensation. A typical range is 110-120°C. | researchgate.net |

| Condensation Time | Longer times can lead to higher degrees of polymerization and thus higher molecular weight. | researchgate.net |

The interplay of these parameters determines the final molecular weight distribution of the polymer, which in turn dictates its performance in applications such as concrete plasticizers. nih.govfudan.edu.cn

Catalysis in Polymerization Processes

The polymerization processes for creating naphthalene-based polymers often rely on catalysts. In the formation of NSFC, the condensation of naphthalene sulfonic acid with formaldehyde is carried out under acidic conditions, where the acid (often residual sulfuric acid from the sulfonation step) acts as a catalyst. researchgate.netprocurementresource.com The formaldehyde becomes reactive after the protonation of its carbonyl group, allowing it to attack the aromatic ring in an electrophilic addition process. ijcce.ac.ir

In related Friedel-Crafts type polymerizations, other acid catalysts are employed. For example, naphthalene can be polymerized with crosslinking agents like formaldehyde dimethylacetal in the presence of a catalyst such as anhydrous ferric chloride (FeCl₃). mdpi.com Other acid catalysts mentioned for preparing naphthalene-formaldehyde polymer precursors include p-toluenesulfonic acid, methanesulfonic acid, and perchloric acid. google.com The choice of catalyst is crucial as it influences the reaction rate and the structure of the resulting polymer network. cmu.edu

Derivatization Strategies of this compound and Related Structures

The inherent chemical functionalities of the naphthalene ring and the sulfonate group in this compound allow for a variety of derivatization strategies. These modifications are pursued to alter the molecule's physical and chemical properties, leading to a broad spectrum of applications, from fluorescent probes to specialized ionic liquids.

Synthesis of Substituted Naphthalenesulfonate Derivatives

The naphthalene core of naphthalenesulfonates is amenable to electrophilic substitution and other functionalization reactions, enabling the synthesis of a diverse array of substituted derivatives. These derivatives often exhibit unique properties conferred by the newly introduced functional groups.

A significant area of research has been the synthesis of amino-substituted naphthalenesulfonates, which are key precursors in the dye industry. wikipedia.org For instance, 8-anilino-1-naphthalenesulfonic acid (ANS) and its derivatives are widely used as fluorescent probes to study protein structures. acs.orgacs.org A notable advancement in the synthesis of ANS derivatives is the use of microwave-assisted copper(0)-catalyzed Ullmann coupling. acs.orgacs.orgnih.gov This method offers a more efficient and milder alternative to traditional synthetic routes, which often require harsh conditions and result in low yields. acs.orgacs.org In a typical procedure, 8-chloro-1-naphthalenesulfonic acid is reacted with a substituted aniline (B41778) in the presence of a copper catalyst under microwave irradiation. acs.orgacs.orgnih.gov This approach has been shown to produce a variety of ANS derivatives with yields of up to 74%. acs.orgacs.org

The reaction conditions for the microwave-assisted synthesis of ANS derivatives have been optimized to enhance yield and efficiency. acs.org Key parameters include the choice of copper catalyst, reaction temperature, and the stoichiometry of the reactants. acs.org

Table 1: Synthesis of 8-Anilino-1-naphthalenesulfonic Acid (ANS) Derivatives via Microwave-Assisted Ullmann Coupling acs.orgacs.org

| Entry | Aniline Derivative | Reaction Time (h) | Yield (%) |

| 1 | Aniline | 1.5 | 63 |

| 2 | 4-Fluoroaniline | 1.5 | 58 |

| 3 | 4-Chloroaniline | 1.5 | 67 |

| 4 | 4-Bromoaniline | 1.5 | 61 |

| 5 | 4-Iodoaniline | 1.5 | 42 |

| 6 | 4-Methoxyaniline | 1 | 55 |

| 7 | 4-Methylaniline | 1 | 52 |

Reaction conditions: 8-chloro-1-naphthalenesulfonic acid (1 equiv), aniline derivative (1.1 equiv), Cu(0) (10 mol%), aqueous sodium phosphate (B84403) buffer (pH 6-7), 100 °C, microwave irradiation.

Another important class of derivatives is the hydroxynaphthalenesulfonates. The synthesis of 7-amino-4-hydroxy-2-naphthalenesulfonic acid, for example, can be achieved through a multi-step process involving sulfonation, hydrolysis, and alkali fusion. google.com This compound serves as a building block for more complex structures, such as water-soluble conjugated polymers. researchgate.net The condensation reaction of 7-amino-4-hydroxy-2-naphthalenesulfonic acid with aldehydes leads to the formation of Schiff bases, which can then be polymerized. researchgate.net

Furthermore, the strategic placement of amino and hydroxy groups on the naphthalene ring can lead to the formation of heterocyclic derivatives. For example, the condensation of 1-amino-2-hydroxy-4-naphthalenesulfonic acid with benzaldehyde (B42025) derivatives can selectively yield either Schiff bases or naphtho[1,2-d]oxazoles, depending on the substituents on the benzaldehyde. nih.gov These compounds exhibit distinct photophysical properties, with the Schiff bases showing longer wavelength absorption and emission compared to the naphtho[1,2-d]oxazole derivatives. nih.gov

The synthesis of other functionalized naphthalenesulfonates, such as N-(2,4-diphosphobenzyl)-1-amino-5-naphthalenesulfonic acid, has also been reported. This involves the coupling of 2,4-diphosphobenzaldehyde with 1-amino-5-naphthalenesulfonic acid, followed by reduction. nih.gov

Development of Naphthalenesulfonate-Based Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as designer solvents and functional materials. The incorporation of the naphthalenesulfonate anion into the structure of ionic liquids has been explored to develop novel ILs with specific properties, such as surface activity.

A common strategy for the synthesis of naphthalenesulfonate-based ILs involves a metathesis reaction. This typically includes the reaction of a sodium alkylnaphthalenesulfonate with a halide salt of a large organic cation, such as those based on imidazolium, pyrrolidinium, or pyridinium. nih.gov The resulting inorganic sodium halide salt precipitates out of the reaction mixture, which is then filtered off to yield the desired ionic liquid. nih.gov

For example, a series of surface-active ionic liquids have been synthesized using 4-(n-octyl)naphthalene-1-sulfonate as the anion and various organic cations. nih.gov These ionic liquids have demonstrated high thermal stability and enhanced surfactant character compared to the parent sodium salt. nih.gov Notably, these naphthalenesulfonate-based ILs exhibit improved water solubility, which is a significant advantage for their application in aqueous formulations. nih.gov

Table 2: Examples of Naphthalenesulfonate-Based Ionic Liquids nih.gov

| Cation | Anion | Abbreviation |

| N-methylpyrrolidinium | 4-(n-octyl)naphthalene-1-sulfonate | [C₁Pyr][ONS] |

| 1-hexyl-3-methylimidazolium | 4-(n-octyl)naphthalene-1-sulfonate | [C₁C₆Im][ONS] |

| 1-ethylpyridinium | 4-(n-octyl)naphthalene-1-sulfonate | [C₂Py][ONS] |

| 1-butylpyridinium | 4-(n-octyl)naphthalene-1-sulfonate | [C₄Py][ONS] |

The choice of the cation plays a crucial role in determining the physical properties of the resulting ionic liquid. For instance, the use of N-methylpyrrolidinium as the cation with the 4-(n-octyl)naphthalene-1-sulfonate anion resulted in an ionic liquid that is liquid at room temperature. nih.gov The development of these functional ionic liquids opens up possibilities for their use in various applications, including as surfactants in enhanced oil recovery. nih.gov

Interfacial Phenomena and Dispersion Mechanism Studies

Fundamental Principles of Dispersancy in Colloidal Systems

The dispersion of particles in a liquid is governed by a delicate balance of attractive and repulsive forces. Sodium 1-naphthalenesulfonate manipulates this balance to prevent particles from aggregating or settling. The primary mechanisms involved are electrostatic repulsion and steric hindrance. ligninchina.comligninchina.com

Adsorption Behavior of this compound on Particle Surfaces

The initial and most critical step in the dispersion process is the adsorption of this compound molecules onto the surfaces of the particles within the suspension. biosynth.com The molecule's naphthalene (B1677914) group, being hydrophobic, is attracted to the particle surface, while the highly polar sulfonate group orients itself towards the aqueous phase. whiterose.ac.ukgreenagrochem.com This adsorption can be influenced by factors such as pH and the presence of other ions in the solution. whiterose.ac.ukresearchgate.net Studies have shown that the adsorption of similar naphthalene sulfonate formaldehyde (B43269) condensates on particle surfaces, like metakaolin, is enhanced in the presence of certain ions like Ca²⁺. researchgate.netresearchgate.net The amount of adsorbed dispersant increases with its concentration in the solution until it reaches a saturation point, forming a monolayer on the particle surface. acs.org

Table 1: Adsorption Characteristics of Naphthalene Sulfonate Formaldehyde (NSF) on Microfine Coal Particles

| Dispersant Concentration (mg/L) | Adsorbed Amount of NSF (mg/g) |

| 300 | Increases significantly |

| 1500 | Reaches saturation |

This table illustrates the typical adsorption behavior where the amount of adsorbed dispersant increases with concentration up to a saturation point. acs.org

Electrostatic Repulsion Mechanisms and Zeta Potential Modulation

Once adsorbed, the sulfonate groups of this compound, which are negatively charged, create a net negative charge on the surface of the particles. ligninchina.com This imparted charge leads to electrostatic repulsion between adjacent particles, preventing them from coming close enough to agglomerate. ligninchina.comligninchina.com

A key indicator of the magnitude of this electrostatic repulsion is the zeta potential, which is the electrical potential at the shear plane of a particle. oup.com A more negative zeta potential generally signifies stronger repulsive forces between particles and thus a more stable dispersion. claisse.info The addition of this compound and its derivatives to suspensions, such as those containing cement or fly ash particles, has been shown to make the zeta potential more negative, thereby enhancing electrostatic repulsion. researchgate.netclaisse.info For instance, in metakaolin particle dispersions, the surface charge becomes increasingly negative with the addition of a sodium naphthalene sulfonate formaldehyde polymer. researchgate.net

Table 2: Zeta Potential of Various Cement Hydration Phases

| Hydration Phase | Zeta Potential (mV) |

| Ettringite | +4.15 |

| Monosulfate | +2.84 |

This table shows the zeta potential of different cement phases, highlighting that ettringite, with its positive charge, has a high potential to adsorb negatively charged superplasticizers like this compound. bauchemie-tum.de

Steric Stabilization and Electrosteric Effects in Dispersion

In addition to electrostatic repulsion, the adsorbed layer of this compound molecules provides a physical barrier, known as steric hindrance, which also helps to keep particles separated. ligninchina.compolymerchem.org The combination of both electrostatic and steric effects, often termed electrosteric stabilization, is a powerful mechanism for maintaining the stability of a dispersion. ligninchina.com The large, branching structure of related naphthalene sulfonate polymers contributes to this steric barrier, physically preventing particle aggregation. ligninchina.com

Rheological Investigations of Dispersed Systems

The macroscopic consequence of these interfacial phenomena is a significant change in the rheological properties of the suspension, such as its viscosity and flow behavior.

Influence on Slurry Viscosity and Yield Stress

The presence of a dispersant like this compound can dramatically reduce the viscosity of a slurry. acs.org By preventing particle agglomeration, the dispersant allows the particles to move more freely past one another, resulting in a less viscous and more flowable mixture. atamanchemicals.com

Yield stress is the minimum stress required to initiate flow in a structured fluid. atascientific.com.autainstruments.com Systems with high yield stress behave like a solid at rest. The addition of this compound can significantly lower the yield stress of a slurry. acs.org For example, studies on microfine coal-water slurries have shown a significant decrease in both apparent viscosity and yield stress with the addition of a naphthalene sulfonate formaldehyde dispersant. acs.org

Enhancements in Workability and Flow Properties

In practical applications, particularly in the construction industry, the reduction in viscosity and yield stress translates to improved workability and flow properties of materials like concrete. sakshichemsciences.comvinatiorganics.com The use of this compound as a superplasticizer allows for the production of concrete that is easier to pour, pump, and place, even at a reduced water-to-cement ratio. atamanchemicals.comalphachem.bizcqbrd.net This enhanced workability is a direct result of the efficient dispersion of cement particles. vinatiorganics.com The improved flow characteristics are crucial for applications such as self-compacting concrete and high-strength concrete used in demanding construction projects. rudolf-group.co.id

Table 3: Impact of Sodium Naphthalene Sulfonate (as a Superplasticizer) on Concrete Properties

| Property | Enhancement with Sodium Naphthalene Sulfonate | Reference |

| Water Reduction | Up to 25-30% | cqbrd.net |

| Workability | Improved flow and placement | vinatiorganics.comalphachem.biz |

| Compressive Strength | Increased | atamanchemicals.comsakshichemsciences.com |

| Durability | Enhanced | sakshichemsciences.comalphachem.biz |

This table summarizes the significant improvements in concrete properties facilitated by the dispersing action of Sodium Naphthalene Sulfonate. atamanchemicals.comsakshichemsciences.comvinatiorganics.comalphachem.bizcqbrd.net

Advanced Material Applications and Performance Enhancement Research

Concrete and Cementitious Materials Research

Sodium 1-naphthalenesulfonate, particularly in the form of its formaldehyde (B43269) condensate, is a key component in advanced concrete admixtures, where it functions as a high-range water reducer, commonly known as a superplasticizer. echemi.comkemindustries.comgreenagrochem.com Its incorporation into concrete mixes allows for significant improvements in the material's fresh and hardened properties.

Mechanisms of Water Reduction in Concrete Admixtures

The primary mechanism by which sodium naphthalenesulfonate reduces water content in concrete is through electrostatic dispersion. echemi.com When added to the concrete mix, the sulfonate groups in the polymer chain adsorb onto the surface of cement particles, imparting a strong negative charge. This causes the cement particles to repel each other, breaking down the flocs and releasing the water that was entrapped within them. echemi.com This dispersion of cement particles significantly increases the fluidity and workability of the concrete, allowing for a substantial reduction in the water-to-cement ratio without compromising the desired consistency. echemi.comgreenagrochem.com A lower water-to-cement ratio is directly linked to higher quality and denser cement paste. lignosulfonate.com This enhanced workability facilitates easier placement, compaction, and finishing of the concrete. echemi.comkemindustries.com

Impact on Concrete Strength and Durability Characteristics

The reduction in the water-to-cement ratio, enabled by this compound, is a primary factor in enhancing the compressive and flexural strength of concrete. echemi.comgreenagrochem.com Research has shown that its use can lead to a significant increase in both early and ultimate strength development. Strength increases can range from 20% to 60%. alphachem.biz Specifically, compressive strength can be enhanced by 50-110% at day one, 40-90% at day three, 40-70% at day seven, and 20-40% at 28 days, compared to concrete without the admixture. atamanchemicals.comaydoublecircle.com

The durability of the concrete is also markedly improved. By allowing for a denser concrete matrix with reduced porosity, it lowers permeability. echemi.comalphachem.biz This makes the concrete more resistant to water penetration, chemical attack, and environmental degradation factors such as freeze-thaw cycles and carbonation. echemi.comalphachem.biz The improved cohesion and particle dispersion also minimize segregation and bleeding, which further contributes to a more uniform and durable final structure. vinatiorganics.comatamanchemicals.com

Impact of this compound on Concrete Properties

| Property | Enhancement/Effect | Underlying Mechanism |

|---|---|---|

| Workability | Significantly Improved | Electrostatic dispersion of cement particles, releasing entrapped water. |

| Water-Cement Ratio | Reduced by 15-25% | Increased fluidity allows for less water to achieve desired slump. alphachem.biz |

| Compressive Strength | Increased (20-60% gain) alphachem.biz | Lower water-cement ratio leads to a denser, stronger cement paste. |

| Durability | Improved | Reduced porosity and permeability, enhancing resistance to water and chemical ingress. echemi.comalphachem.biz |

| Segregation & Bleeding | Minimized | Improved cohesion and uniform particle dispersion. vinatiorganics.comatamanchemicals.com |

Applications in High-Performance and Specialty Concretes (e.g., self-compacting, high-strength, underwater concrete)

The properties imparted by this compound make it essential for the production of high-performance and specialty concretes.

High-Strength Concrete: By enabling very low water-to-cement ratios, it is possible to produce concrete with significantly higher compressive strengths, which is critical for the construction of high-rise buildings, long-span bridges, and other demanding structures. bailincorp.com

Self-Compacting Concrete (SCC): The exceptional fluidizing properties are utilized in SCC, which can flow and consolidate under its own weight without the need for mechanical vibration. bailincorp.comtextiletoday.com.bd This is particularly useful in heavily reinforced concrete elements. aydoublecircle.comatamanchemicals.com

Underwater Concrete: It is used in formulations for underwater concrete, where its anti-segregation properties are crucial for maintaining the integrity of the mix when placed in water. bailincorp.com

Other Specialty Applications: It is also suitable for producing fluid, plasticized, steam-cured, impermeable, and waterproof concrete, as well as precast and prestressed elements. lignosulfonate.comalphachem.biz

Compatibility with Diverse Cement Types and Other Admixtures

Research has demonstrated that this compound exhibits good compatibility with a wide range of cement types, including Portland cement and slag cement. alphachem.bizligninchina.com It can also be used effectively in combination with other concrete admixtures to achieve specific performance characteristics. alphachem.biz For instance, it can be combined with:

Air-entraining agents: To improve freeze-thaw resistance.

Retarders: To control setting times in hot weather conditions.

Accelerators: For rapid strength development.

Expansion agents: To compensate for shrinkage.

Active admixtures: Such as fly ash and ground slag, to enhance long-term durability and sustainability. alphachem.biz

However, it is always recommended that compatibility tests be conducted with the specific materials to be used in a project to prevent potential performance issues. echemi.comvinatiorganics.com

Industrial Dispersant Systems

Beyond its extensive use in the construction sector, this compound is a highly effective dispersing agent in various industrial processes, notably in the textile and pigment industries. alphachem.bizvinatiorganics.com Its ability to ensure uniform distribution of particles is critical for product quality.

Textile Dyeing and Pigment Dispersion Processes

In the textile industry, this compound functions as a vital dispersing and leveling agent, particularly for disperse, vat, reactive, and acid dyes. echemi.comaydoublecircle.combailincorp.com

Mechanism of Dispersion: Many textile dyes have low solubility in water and a tendency to agglomerate. This compound adsorbs onto the surface of dye particles, imparting a negative charge that causes them to repel each other. greenagrochem.com This prevents clumping and ensures the dye remains as a fine, stable dispersion in the dye bath. greenagrochem.combailincorp.com

Improved Dyeing Quality: This uniform dispersion leads to more even and consistent coloration of fabrics, preventing issues like blotchiness or faded spots. greenagrochem.comlignosulfonate.com It helps the dye to penetrate the fibers more effectively, resulting in deeper, more vibrant, and longer-lasting colors with improved colorfastness. greenagrochem.comalphachem.biz

Leveling Action: It acts as a leveling agent by controlling the rate of dye uptake by the textile fibers. ligninchina.com This ensures a uniform color shade across the entire fabric, especially in processes where dyes might otherwise rush onto the material too quickly. ligninchina.com

Pigment Dispersion: In pigment dyeing and the manufacturing of pigment-based paints and inks, it serves a similar function. It aids in the deagglomeration of pigment particles during mixing and prevents them from settling over time. atamanchemicals.com This leads to stable pigment dispersions with optimal color strength, gloss, and opacity.

Role of this compound in Textile and Pigment Industries

| Process | Function | Benefit |

|---|---|---|

| Textile Dyeing (Disperse, Vat, etc.) | Dispersing Agent, Leveling Agent echemi.comaydoublecircle.com | Prevents dye aggregation, ensures even color distribution, improves colorfastness. greenagrochem.comalphachem.biz |

| Pigment Manufacturing | Dispersing Agent atamanchemicals.com | Creates stable, uniform pigment dispersions for paints and inks. |

| Printing and Dyeing Processes | Wetting and Dispersing Agent | Enhances dye penetration and ensures smooth, consistent application. alphachem.bizatamanchemicals.com |

Coal Water Slurry Formulation and Stability

Sodium naphthalenesulfonate formaldehyde condensates (NSF) are widely used as dispersants in the formulation of Coal Water Slurry (CWS), a liquid fuel alternative to petroleum. The primary function of NSF in this application is to reduce the viscosity of the slurry at high coal concentrations, thereby improving its fluidity and stability for transport and combustion.

Research indicates that the addition of an NSF dispersant can significantly decrease the apparent viscosity of a CWS. For instance, a 60 wt% CWS without any dispersant can exhibit an apparent viscosity of 1045.75 mPa·s. rsc.org The introduction of an NSF dispersant leads to a notable reduction in this viscosity. Studies have shown that the apparent viscosity of CWS can be decreased by 30%–60% with the addition of a dispersant at a dosage of 0.6 wt%. rsc.org

The effectiveness of the dispersant is dose-dependent. As the dosage of the NSF dispersant increases, the apparent viscosity of the slurry decreases, although the effect plateaus after a certain concentration is reached. For example, in a 60 wt% CWS, the viscosity decreases as the NSF dosage is increased from 0.2 wt% to 1.0 wt%. rsc.org While NSF dispersants are effective at reducing viscosity and improving fluidity, some research suggests that they may offer suboptimal slurry stability, with a propensity for precipitation compared to other dispersants like lignin-based ones. mdpi.com However, in comparative studies with other dispersants like sulfomethylated humic acid (LSHA), commercial sodium naphthalenesulfonate dispersants have been shown to meet the requirements for CWS gasification. researchgate.net

| NSF Dosage (wt%) | Apparent Viscosity (mPa·s) |

|---|---|

| 0.0 | 1045.75 |

| 0.2 | 685.50 |

| 0.4 | 525.25 |

| 0.6 | 435.50 |

| 0.8 | 405.75 |

| 1.0 | 395.25 |

Agrochemical Formulations (Wetting and Spreading Properties)

The performance of these wetting agents can be quantified using methods such as the Draves test, which measures the time it takes for a weighted cotton skein to sink in the test solution. A shorter sinking time indicates better wetting properties. Research has shown that blending sodium n-butyl naphthalenesulfonate with other nitrogen-containing surfactants can create a synergistic effect, resulting in significantly improved wetting times compared to the individual components. google.com For example, a composition of 80% sodium n-butyl naphthalenesulfonate and 20% of a specific amine derivative at a total concentration of 1.0 g/L exhibited a wetting time of 75 seconds, which is a marked improvement over the individual components. google.com The reduction in surface tension allows the spray droplets to spread more evenly across the waxy surfaces of leaves, preventing beading and runoff. greenagrochem.comlignincorp.com

| NaBNS:Surfactant A Ratio | Total Concentration (g/L) | Drave's Wetting Test Sinking Time (s) | Surface Tension (mN/m) |

|---|---|---|---|

| 100:0 | 1.0 | >1200 | 42 |

| 98:2 | 1.0 | 365 | 27 |

| 95:5 | 1.0 | 160 | 27 |

| 90:10 | 1.0 | 104 | 28 |

| 80:20 | 1.0 | 28 | - |

Petroleum Industry Applications (e.g., Drilling Fluids)

Sodium naphthalenesulfonate derivatives are important additives in the petroleum industry, particularly in the formulation of drilling fluids. These compounds act as deflocculants or thinners for water-based muds, helping to control rheological properties and reduce fluid loss. locandaelroque.com The primary mechanism involves the adsorption of the sulfonate onto clay particles, which imparts a negative charge and causes electrostatic repulsion, thereby dispersing the particles and reducing the viscosity of the drilling fluid. greenagrochem.com

| Drilling Fluid Formulation | Plastic Viscosity (cP) | Yield Point (lb/100 ft²) | API Fluid Loss (mL/30 min) |

|---|---|---|---|

| Base Mud | 15 | 20 | 15.0 |

| Base Mud + Anionic Surfactant | 12 | 15 | 9.5 |

Adhesive Formulations and Bonding Enhancements

In the manufacturing of adhesives, sodium naphthalenesulfonate is used to improve the wetting and dispersing properties of the formulation. usda.gov Proper wetting of the substrate is critical for achieving a strong and durable bond, as it ensures intimate contact between the adhesive and the surfaces to be joined. usda.gov By reducing the surface tension of the adhesive, sodium naphthalenesulfonate allows it to spread more effectively and penetrate into the porous structure of substrates like wood.

While the qualitative benefits of using surfactants like sodium naphthalenesulfonate in adhesives are understood, there is a notable lack of specific research data quantifying the direct impact of this compound on the shear strength or other mechanical properties of the final bond. General research on wood adhesives indicates that the performance of a bonded joint is a complex interplay of factors including the adhesive formulation, the properties of the wood, and the bonding process itself. usda.gov The inclusion of surfactants is intended to optimize the "wetting" link in the chain of bond formation, but quantitative data on its specific contribution to bond strength enhancement is not extensively documented in publicly available research.

Applications in Ceramic Processing

Sodium naphthalenesulfonate formaldehyde condensates (SNSFC) are effective dispersants, or deflocculants, in ceramic processing. They are added to ceramic slurries to improve the dispersion of fine particles, such as clays (B1170129) and alumina, preventing agglomeration and ensuring a homogenous suspension. lignincorp.com This is crucial for subsequent processing steps like slip casting or spray drying, as it allows for the preparation of slurries with high solid content and low viscosity.

The dispersing action of SNSFC is primarily attributed to an electrostatic effect. The sulfonate groups adsorb onto the surface of the ceramic particles, imparting a negative charge. This leads to increased electrostatic repulsion between the particles, which overcomes the attractive van der Waals forces and results in a stable, well-dispersed suspension. The effectiveness of a dispersant can be evaluated by measuring the zeta potential and the viscosity of the slurry. A higher absolute value of the zeta potential generally corresponds to greater electrostatic repulsion and, consequently, a lower viscosity. Research on various dispersants has shown a clear correlation between the concentration of the dispersant, the resulting zeta potential, and the viscosity of the ceramic slurry. For instance, studies on alumina-zircon-SiC suspensions have demonstrated that an optimal concentration of a dispersant leads to a maximum negative zeta potential and a minimum viscosity. hanrimwon.com While specific data for this compound is limited, the principles of its function are well-established within the field of ceramic processing.

| Dispersant Concentration (wt%) | Zeta Potential (mV) | Apparent Viscosity (mPa·s) |

|---|---|---|

| 0.1 | -25 | 550 |

| 0.3 | -40 | 200 |

| 0.5 | -55 | 100 |

| 0.7 | -52 | 120 |

Environmental Behavior and Remediation Research

Environmental Fate and Transport Studies of Sodium 1-Naphthalenesulfonate

The environmental fate of this compound is governed by a combination of its chemical properties and the environmental conditions it encounters. Its high water solubility facilitates its transport in aquatic systems, while its persistence is influenced by factors such as microbial activity and water chemistry.

This compound is not classified as "readily biodegradable" and exhibits moderate persistence in aquatic environments. nih.gov Its degradation rate is highly dependent on the presence of oxygen. In aerobic water conditions, its half-life is estimated to be around 15 days. nih.gov However, in anaerobic environments like sediment, this half-life can extend significantly to over 100 days, indicating a potential for accumulation. nih.gov The polymer form, sulfonated naphthalene (B1677914) formaldehyde (B43269) condensate (SNFC), is generally considered not biodegradable and meets the criteria for persistence. researchgate.netacs.org Studies have shown that while monomeric naphthalenesulfonates may degrade, oligomeric components and specifically substituted compounds like naphthalene-1,5-disulfonate (B1223632) can be refractory, persisting through wastewater treatment and in groundwater. acs.org

Due to its high water solubility, this compound and related compounds have a notable potential to leach from their points of use and disposal into groundwater. acs.orgaiche.org Landfill sites have been identified as significant point sources, where naphthalenesulfonates are found in leachates that can percolate into and contaminate groundwater. aiche.org

Another major pathway is from the construction industry, where sulfonated naphthalene-based compounds are used as concrete superplasticizers. acs.org Research on tunnel construction sites has shown that these compounds can leach into the surrounding aquifer. acs.org In one study, it was estimated that approximately 5% of the applied sulfonated naphthalene formaldehyde condensate (SNFC) leached into the groundwater. acs.org Concentrations as high as 230 µg/L were measured in monitoring wells near a construction site. acs.org However, the leaching behavior is dependent on the molecular size; oligomers with chain lengths of four or more units tend to adsorb strongly onto cement particles and are therefore less likely to leach into groundwater. acs.org

The biodegradation of this compound in natural systems is a multi-step process carried out by specific microbial communities. The initial and rate-limiting step is typically desulfonation, where the sulfonate group is cleaved from the naphthalene ring. whiterose.ac.ukethz.ch This is often accomplished by dioxygenase enzymes, which hydroxylate the aromatic ring, leading to spontaneous sulfite (B76179) elimination. whiterose.ac.ukethz.ch Once the sulfonate group is removed, the resulting naphthalene diol can be metabolized through classical naphthalene degradation pathways. ethz.ch

Several bacterial genera have been identified with the ability to degrade naphthalenesulfonates. Pseudomonas species are frequently cited, with specific strains capable of metabolizing both naphthalene-1-sulfonate (B229774) and naphthalene-2-sulfonate. whiterose.ac.ukethz.chatamanchemicals.com Other identified bacteria include Arthrobacter, Comamonas, Shewanella, and Agrobacterium. nih.govacs.org The process often involves primary biodegradation, where the parent compound is altered, more readily than ultimate biodegradation (complete mineralization to CO2, water, and inorganic salts). nih.gov

In field studies of contaminated aquifers, biological transformation of monomeric sulfonated naphthalenes has been observed, with degradation occurring over periods ranging from a few days to several months. acs.org However, as noted previously, certain isomers like naphthalene-1,5-disulfonate and the oligomeric condensates show significant resistance to biodegradation. acs.org

Table 1: Biodegradation of this compound

| Parameter | Finding | Source Index |

|---|---|---|

| Classification | Not readily biodegradable | nih.govacs.org |

| Aerobic Half-Life (Water) | ~15 days | nih.gov |

| Anaerobic Half-Life (Sediment) | >100 days | nih.gov |

| Key Bacterial Genera | Pseudomonas, Arthrobacter, Comamonas | nih.govwhiterose.ac.ukethz.chatamanchemicals.com |

| Initial Pathway Step | Enzymatic desulfonation via dioxygenases | whiterose.ac.ukethz.ch |

| Persistent Forms | Oligomers, Naphthalene-1,5-disulfonate | acs.org |

This compound is generally stable in aqueous media under typical environmental pH conditions. Based on predictive models, the compound is not considered readily hydrolysable. acs.org The estimated hydrolysis half-life is substantial, on the order of 5 to 6 years at a neutral pH of 7. acs.org In more alkaline conditions, the rate increases, with the half-life decreasing to approximately 200-211 days at pH 8. acs.org Industrial processes, however, show that under specific conditions, such as elevated temperatures, the alpha-sulfonate group can be hydrolyzed. nih.gov

Table 2: Hydrolysis Data for this compound

| Condition | Half-Life Estimate | Source Index |

|---|---|---|

| pH 7 | 5 - 6 years | acs.org |

| pH 8 | 200 - 211 days | acs.org |

Wastewater Treatment and Removal Technologies for Naphthalenesulfonates

Given their persistence and mobility, the removal of naphthalenesulfonates from industrial wastewater is a critical environmental concern. Adsorption has emerged as a key technology for this purpose.

Adsorption is a widely studied and effective method for removing naphthalenesulfonates from aqueous solutions. The process involves the accumulation of the sulfonate molecules onto the surface of a solid adsorbent. Several materials have been investigated for this purpose, with activated carbon, polymeric resins, and ion-exchange resins being the most prominent. nih.gov

The primary mechanisms driving adsorption are hydrophobic and electrostatic interactions. nih.gov The naphthalene ring provides a hydrophobic character, while the negatively charged sulfonate group allows for electrostatic attraction to positively charged surfaces. The effectiveness of adsorption is highly dependent on factors like pH and the ionic strength of the wastewater. nih.gov Lowering the pH generally improves adsorption capacity, as it can neutralize the surface charge of some adsorbents or protonate the sulfonate group, enhancing hydrophobic interactions. nih.gov

Table 3: Adsorbent Materials for Naphthalenesulfonate Removal

| Adsorbent Type | Key Findings | Source Index |

|---|---|---|

| Granular Activated Carbon (GAC) | High adsorption capacity, which is improved at lower pH and higher ionic strength. Can be combined with biodegradation for enhanced removal. | |

| Polymeric Resins (e.g., Acrylic Ester) | Can exhibit higher removal efficiency and capacity than GAC, especially in highly acidic and saline wastewater. Can be regenerated with water. | nih.gov |

| Anion-Exchange Resins | Efficiently removes aromatic sulfonates. The process is favored at lower temperatures, and kinetics often follow a pseudo-second-order model. |

Studies using granular activated carbon (GAC) have demonstrated a high saturation capacity for naphthalenesulfonates. Combining GAC with biological treatment, where bacteria colonize the carbon surface, can lead to a synergistic effect, increasing both the removal efficiency and the operational lifespan of the GAC bed. Specialized polymeric resins have also been developed that show even higher removal efficiency than GAC, particularly for wastewater with high acidity and salinity. nih.gov A significant advantage of these polymers is their potential for regeneration using a simple water wash, making the process more economical and sustainable. nih.gov

Oxidation Processes (e.g., Ozonation, UV/H2O2)

Advanced oxidation processes (AOPs) are a key focus for the degradation of recalcitrant organic pollutants like naphthalenesulfonic acids. tandfonline.com These methods are predicated on the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

Ozonation has been studied for its effectiveness in treating water containing naphthalene-1-sulfonic acid. The reactivity of naphthalenesulfonic acids with ozone decreases as the number of sulfonic groups on the aromatic ring increases. researchgate.net For naphthalene-1-sulfonic acid, the direct reaction with ozone contributes significantly to its oxidation, with a stoichiometry of approximately one mole of sulfonic acid per mole of ozone. researchgate.netpsu.edu The activation energy for this direct ozonation reaction is in the range of 37–42 kJ mol−1. researchgate.netpsu.edu The combination of ozone with activated carbon has been shown to be a highly effective system for the oxidation of these contaminants, due to the high reactivity of naphthalenesulfonic acids with the hydroxyl radicals generated by this system. nih.gov

The UV/H2O2 process is another effective AOP for the degradation of naphthalenesulfonic acids. The addition of hydrogen peroxide (H2O2) during UV irradiation accelerates the elimination of these compounds through the generation of hydroxyl radicals. nih.gov In a comparative study, UV/H2O2 and O3/activated carbon systems were found to be the most effective in oxidizing naphthalenesulfonic acids from aqueous solutions. nih.gov The high reactivity of naphthalenesulfonic acids with •OH radicals is confirmed by the high reaction rate constants. For naphthalene-1-sulfonic acid, the rate constant with •OH radicals is 5.7 x 10(9) M(-1) s(-1). nih.gov

| Treatment Process | Key Findings | Reference |

| Ozonation | Reactivity with ozone decreases as the number of sulfonic groups increases. The direct reaction contributes to ~69% of the oxidation of naphthalene-1-sulfonic acid at pH 2. | researchgate.net |

| Ozonation with Activated Carbon | Highly effective due to the generation of hydroxyl radicals and the high reactivity of naphthalenesulfonic acids with these radicals. | nih.gov |

| UV/H2O2 | Accelerated elimination of naphthalenesulfonic acids due to the generation of hydroxyl radicals. One of the most effective AOPs studied. | nih.gov |

Photocatalytic Degradation Utilizing Titanium Dioxide (TiO2) Systems

Photocatalysis using titanium dioxide (TiO2) has emerged as a promising technology for the degradation of organic pollutants. researchgate.net When irradiated with UV light, TiO2 generates electron-hole pairs, leading to the formation of reactive oxygen species that can mineralize organic compounds. researchgate.netjst.go.jp

The photocatalytic degradation of this compound (1-NS) in UV-irradiated, air-equilibrated heterogeneous TiO2 dispersions has been investigated. jst.go.jp Research has focused on understanding the dynamics of degradation, including the cleavage of the aromatic ring, mineralization to carbon dioxide, and the formation of sulfate (B86663) ions. jst.go.jp Studies have shown that TiO2-based photocatalysis can be effective in degrading naphthalenesulfonate derivatives. jst.go.jpe3s-conferences.org The efficiency of the process is influenced by factors such as the type of TiO2 used and the presence of other substances in the water. e3s-conferences.org For instance, the degradation of 2-naphthalenesulfonate using ozonation combined with UV radiation in the presence of TiO2 has been shown to lead to almost total mineralization of the substrate. researchgate.net

| Photocatalyst System | Key Findings | Reference |

| UV/TiO2 | Effective in degrading this compound, leading to ring cleavage and mineralization. | jst.go.jp |

| Ozone/UV/TiO2 | Leads to almost complete mineralization of 2-naphthalenesulfonate. | researchgate.net |

Biological Treatment Approaches (e.g., Anaerobic Digestion)

Biological treatment methods, particularly anaerobic digestion, have been explored for the remediation of wastewater containing naphthalenesulfonic acids. researchgate.net These compounds are generally resistant to conventional biological treatment, necessitating specific acclimatization of microbial consortia. researchgate.net

Anaerobic digestion has been studied for its potential to treat wastewater with a high content of inorganic salts and an organic fraction composed mainly of naphthalenesulfonic acids. researchgate.net Research has shown that a methanogenic consortium can be acclimatized to digest this type of wastewater. researchgate.net After an appropriate acclimatization period, the biomass was capable of digesting the wastewater, achieving total organic carbon (TOC) removal rates of 0.04 kg TOC/kg Volatile Suspended Solids (VSS) per day. researchgate.net However, the presence of high salt concentrations can inhibit the activity of the methanogenic biomass. researchgate.net Therefore, a desalting step prior to anaerobic digestion is often necessary to improve the efficiency of the biological treatment. researchgate.net

Combined anaerobic-aerobic biological treatment is a promising strategy for the complete removal of azo dyes, for which naphthalenesulfonic acids are intermediates. wur.nl The initial anaerobic stage reduces the azo dye, followed by an aerobic stage to degrade the resulting aromatic amines. wur.nl

| Treatment Approach | Key Findings | Reference |

| Anaerobic Digestion | A methanogenic consortium can be acclimatized to degrade naphthalenesulfonic acids, but high salt concentrations can be inhibitory. | researchgate.net |

| Combined Anaerobic-Aerobic Treatment | A promising strategy for the complete degradation of azo dyes derived from naphthalenesulfonic acids. | wur.nl |

Desalting and Crystallization Processes for Naphthalenesulfonic Acid-Containing Wastewaters

Wastewater from the production of naphthalenesulfonic acids often contains high concentrations of inorganic salts, such as sodium sulfate, in addition to the organic pollutants. researchgate.net The presence of these salts can hinder subsequent biological treatment processes. researchgate.net Therefore, desalting and crystallization are crucial pre-treatment steps.

One approach involves a crystallization process to remove sodium sulfate from the wastewater. This can lead to a recovery of approximately 70% of the sodium sulfate. researchgate.net The principle behind this is the significant difference in solubility between organic and inorganic salts at varying temperatures. patsnap.com By cooling the wastewater, sodium 2-naphthalenesulfonate and inorganic salts can be selectively crystallized and removed. patsnap.com The partially desalted wastewater can then be more effectively treated by biological methods like anaerobic digestion. researchgate.net

Another technology for processing 2-naphthol (B1666908) wastewater, which contains sodium 2-naphthalenesulfonate, involves adjusting the pH to neutral, followed by evaporation concentration using a Mechanical Vapor Recompression (MVR) system. Subsequent cooling and crystallization allow for the precipitation and removal of sodium 2-naphthalenesulfonate. patsnap.com

| Process | Description | Outcome | Reference |

| Crystallization | Cooling of wastewater to selectively precipitate sodium sulfate. | Recovery of ~70% of sodium sulfate, enabling subsequent biological treatment. | researchgate.net |

| MVR and Crystallization | Neutralization, evaporation concentration, followed by cooling and crystallization. | Effective removal of sodium 2-naphthalenesulfonate and inorganic salts. | patsnap.com |

Analytical Methodologies and Advanced Characterization Techniques

Chromatographic Separation and Detection

Chromatography is a fundamental tool for separating Sodium 1-naphthalenesulfonate from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods utilized, often distinguished by the specific detectors and column chemistries employed to achieve desired selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Ion-Pairing and Fluorescence Detection

HPLC is a primary technique for the analysis of highly water-soluble compounds like naphthalenesulfonates (NS). nih.gov To achieve sufficient retention and separation on common reversed-phase columns (e.g., C18), an ion-pairing agent is typically added to the mobile phase. oup.comtechnologynetworks.com This agent, often a quaternary ammonium salt like tetrabutylammonium (TBA), forms a neutral, hydrophobic ion pair with the anionic sulfonate group. researchgate.netthermofisher.com This interaction allows the analyte to be retained and separated on the non-polar stationary phase. thermofisher.com

Fluorescence detection is particularly well-suited for naphthalenesulfonates due to their native fluorescence, which provides high sensitivity and selectivity, enabling detection at very low concentrations (µg/L to ng/L levels). oup.comresearchgate.net A common approach involves setting an excitation wavelength around 225-230 nm and an emission wavelength around 338 nm to detect a range of naphthalenesulfonate isomers. oup.comresearchgate.net

Table 1: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | technologynetworks.comresearchgate.net |

| Mobile Phase | Water/Methanol or Water/Acetonitrile Gradient | oup.comnih.gov |

| Ion-Pairing Agent | 5 mM Tetrabutylammonium Bromide (TBAB) | oup.com |

| Temperature | 35°C | oup.com |

| Flow Rate | 0.25 mL/min | oup.com |

| Detection | Fluorescence | oup.comresearchgate.net |

| Excitation λ | ~225 nm | oup.com |

| Emission λ | ~338 nm | oup.com |

This methodology facilitates the baseline separation of multiple naphthalenesulfonate and naphthalenedisulfonate isomers within a single analytical run, which is essential for environmental monitoring and tracer studies in geothermal systems. oup.comnih.gov

Gas Chromatography (GC) for Isomer Resolution

While less direct than HPLC due to the non-volatile nature of sulfonate salts, gas chromatography, typically coupled with mass spectrometry (GC-MS), can be used for the analysis of naphthalenesulfonate isomers. nih.gov This method requires a chemical derivatization step to convert the polar sulfonic acid group into a more volatile and thermally stable derivative. nih.govncu.edu.tw

A common derivatization technique involves on-line derivatization in the GC injection port using reagents like tetrabutylammonium salts. nih.govncu.edu.tw This process forms butylated derivatives of the naphthalenesulfonates, which are amenable to GC separation and subsequent MS identification. nih.gov This approach provides excellent sensitivity, with quantitation possible at the 0.05 µg/L level in water samples, and offers the high specificity of mass spectrometric detection for unambiguous identification of isomers. nih.govncu.edu.tw

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for studying its behavior, such as adsorption onto surfaces or degradation in environmental systems.

Fourier Transform Infrared (FTIR) Spectroscopy for Adsorption Studies

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the interaction of this compound with solid surfaces, a critical aspect of its application as a dispersant and its environmental fate. scispace.com By analyzing the vibrational spectra of the molecule before and after adsorption, researchers can identify the functional groups involved in the binding process.

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the sulfonic acid group and the naphthalene (B1677914) ring. Key vibrational modes include S=O stretching, C-S stretching, and various aromatic C-H and C=C stretching and bending vibrations. researchgate.net When the molecule adsorbs onto a surface, shifts in the position and intensity of these bands can provide direct evidence of the adsorption mechanism, such as electrostatic interactions or hydrogen bonding. researchgate.netresearchgate.net

Table 2: Key FTIR Vibrational Bands for Naphthalenesulfonates

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~1362 | S=O Stretching | researchgate.net |

| ~1185 | C-N Stretching (in azo-dyes) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including this compound. epa.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. acs.org

The ¹H NMR spectrum provides information on the number and connectivity of protons on the naphthalene ring system. The chemical shifts and coupling patterns of the seven aromatic protons are unique to the 1-sulfonate substitution pattern, allowing for unambiguous isomer identification. acs.orgchemicalbook.com Similarly, the ¹³C NMR spectrum shows distinct signals for each of the ten carbon atoms in the naphthalene core, with the carbon atom attached to the sulfonate group (C-1) exhibiting a characteristic chemical shift. acs.orgnih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Nucleus | Position | Chemical Shift (ppm) | Source |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 8.3 | acs.org |

These NMR techniques are fundamental in confirming the identity and purity of synthesized this compound and in studying its polymeric derivatives. epa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Adsorption and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for quantifying the concentration of this compound in aqueous solutions. pharmtech.com The naphthalene ring system contains a chromophore that absorbs light in the UV region of the electromagnetic spectrum. nih.gov

The UV-Vis spectrum of this compound typically shows strong absorbance peaks at specific wavelengths. According to Beer-Lambert's law, the absorbance at a given wavelength is directly proportional to the concentration of the analyte in the solution. This relationship allows for the creation of a calibration curve to quantify the compound. This method is widely used to monitor the progress of adsorption experiments by measuring the decrease in the concentration of the compound in solution over time. It is also valuable for tracking the kinetics of degradation processes, where the disappearance of the characteristic UV absorbance indicates the breakdown of the naphthalene structure. pharmtech.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetrabutylammonium |

| Tetrabutylammonium Bromide |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. Electron ionization (EI) is one of the methods used for the analysis of its acidic form, 1-naphthalenesulfonic acid. The technique provides a fragmentation pattern that serves as a molecular fingerprint.

The key mass spectrometric data for the compound are summarized below:

| Property | Value | Source |

| Formula | C₁₀H₇NaO₃S | nih.govscbt.com |

| Molecular Weight ( g/mol ) | 230.22 | nih.govscbt.com |

| Monoisotopic Mass (Da) | 230.00135954 | nih.gov |

| Parent Compound (Acid Form) | 1-Naphthalenesulfonic acid | nih.govnist.gov |

| Parent Compound Molecular Weight ( g/mol ) | 208.234 | nist.gov |

Data sourced from PubChem and the National Institute of Standards and Technology (NIST). nih.govnist.gov

Furthermore, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze the isomers and thermal degradation products of naphthalene sulfonates. wgtn.ac.nz For instance, in studies of thermal stability, GC-MS has been used to identify and confirm the formation of breakdown products like naphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908) at high temperatures. wgtn.ac.nz

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is primarily used for the structural analysis of chiral molecules. wikipedia.org this compound is an achiral molecule and, therefore, does not inherently exhibit a CD spectrum.

However, CD spectroscopy can be utilized to study the interactions of naphthalenesulfonate derivatives with chiral macromolecules, such as proteins. For example, studies have analyzed the induced CD spectra of complexes formed between 8-anilino-1-naphthalenesulfonate (ANS), a derivative, and bovine serum albumin. acs.org Such studies provide insight into the binding environment and the conformational changes of the protein upon binding, rather than the conformation of the naphthalenesulfonate molecule itself. Research on 1-(1-Naphthyl)ethylamine, another related chiral molecule, has also used CD spectra to explore the importance of conformational structure in determining absolute stereochemistry. nist.gov

Fluorescence Spectroscopy in Binding and Degradation Studies

This compound and its isomers are fluorescent, a property that is extensively used in binding and degradation studies. Fluorescence spectroscopy offers high sensitivity for detecting these compounds in various matrices.

A key application is in tracer studies for geothermal reservoirs, where the thermal degradation of naphthalene sulfonates is monitored. wgtn.ac.nz High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful method for the simultaneous determination of various naphthalene sulfonate isomers and their breakdown products from highly saline brines. researchgate.net

The fluorescence properties of 1-naphthalenesulfonate are detailed in the table below:

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |

| 1-Naphthalene sulfonate (1-NMS) | 289 | 334 |

Data from a study on the detection of naphthalene sulfonates in saline brines. researchgate.net

Furthermore, derivatives like 8-anilino-1-naphthalene sulfonate (ANS) are widely used as fluorescent probes. nih.gov While not this compound itself, the principle relies on the naphthalene sulfonate moiety. ANS exhibits weak fluorescence in aqueous solutions, but its fluorescence quantum yield increases significantly when it binds to hydrophobic sites on proteins, making it an excellent tool for studying protein conformation and binding. nih.govnih.gov

Rheological Characterization of Formulations and Slurries

The rheological properties of formulations containing this compound are critical for applications where it is used as a dispersant or plasticizer. It is known to influence the flow behavior of suspensions and slurries, such as in concrete and porcelain manufacturing.

Naphthalene sulfonate formaldehyde (B43269) condensates (NSF), which are polymers derived from naphthalene sulfonate, are effective dispersants for raw porcelain suspensions. researchgate.net The addition of these dispersants helps to reduce the viscosity of the slurry and improve its stability, which is essential for minimizing drying costs and ensuring a uniform product. researchgate.net In the construction industry, sodium β-naphthalene sulfonate is added to cementitious materials as a superplasticizer to improve workability and resistance to permeability changes. mdpi.com

The effect of a naphthalene sulfonate-based dispersant on the rheology of a suspension can be summarized by its ability to reduce viscosity and enhance flow, a pseudo-plastic behavior. researchgate.net

Electrochemical Characterization (e.g., Zeta Potential Measurements)

Electrochemical characterization, particularly zeta potential measurement, is crucial for understanding the stability of colloidal suspensions where this compound is used as a dispersant. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability. colostate.edu

When this compound is added to a suspension of particles, the sulfonate groups adsorb onto the particle surfaces. This imparts a negative charge to the particles, leading to electrostatic repulsion between them. This repulsion prevents the particles from aggregating, thus stabilizing the suspension. Generally, particles with zeta potentials more negative than -30 mV are considered to have good stability. colostate.edu

The principle involves measuring the electrophoretic mobility of the particles in an electric field. colostate.edu While specific zeta potential values for systems containing solely this compound are highly dependent on the specific particles, concentration, and medium, the mechanism of stabilization is well-understood. For instance, in systems like natural coal and surfactants, zeta potential measurements are used to correlate with the amount of surfactant adsorbed. researchgate.net

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Stability)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability of this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov

Studies on the thermal stability of naphthalene sulfonates are particularly important for their use as tracers in high-temperature geothermal reservoirs. researchgate.netresearchgate.net Research has shown that the stability is dependent on both temperature and pH. wgtn.ac.nzresearchgate.net For example, 1-naphthalene sulfonate (1-NSA) is formed from the degradation of 1,5-naphthalene disulfonate (1,5-NDS) at temperatures of 200°C and above. wgtn.ac.nz The 2-NSA isomer is generally found to be the most stable, but it also disappears at temperatures of 300°C or higher. wgtn.ac.nz

The relative thermal stabilities of various naphthalene sulfonate isomers have been established as: 1,5-NDS < 1,6-NDS < 2,6-NDS ≈ 2,7-NDS < 2-NS. researchgate.netresearchgate.net At temperatures exceeding 300°C, all naphthalene sulfonate isomers tend to become unstable, breaking down to form naphthalene and two naphthol isomers. wgtn.ac.nz TGA studies on related polymeric sodium salts, like poly(sodium 4-styrenesulfonate), show significant non-volatile residue (around 59% at 900°C), indicating the formation of stable char upon heating. marquette.edu

Theoretical and Computational Chemistry Studies

Molecular Modeling of Interfacial Adsorption Phenomena

Molecular modeling, particularly through molecular dynamics (MD) simulations, is employed to investigate the adsorption of naphthalenesulfonate-based compounds at various interfaces. These simulations reveal the mechanisms driving the accumulation and orientation of molecules at interfaces like coal-water, oil-water, and clay-water.

Studies on related compounds such as naphthalenesulfonic formaldehyde (B43269) condensates (NSFCs) at the coal-water interface show that these molecules act as effective dispersants. MD simulations have demonstrated that NSFCs can reduce the hydrophobicity of coal surfaces through a single-layer adsorption process. The simulations indicate that the presence of these dispersants alters the state of water at the interface from "bound" to "free," which is a key factor in viscosity reduction in coal-water slurries researchgate.net. The adsorption is primarily a physical process, driven by van der Waals and electrostatic forces, making it reversible mdpi.com.

At oil-water interfaces, sodium naphthalene (B1677914) sulfonate (SNS) has been shown to reduce interfacial tension (IFT), a critical property for applications like enhanced oil recovery (EOR). Research indicates that the rigid aromatic ring of the naphthalene structure can function effectively as the hydrophobic group, enabling the molecule to exhibit good activity in lowering the IFT in complex systems containing alkali and crude oil researchgate.net. Molecular dynamics simulations of similar anionic-nonionic surfactants at oil/water interfaces help elucidate the adsorption mechanism at a molecular level. These simulations analyze parameters such as interfacial thickness, the order parameter of the hydrophobic chain, and radial distribution functions to understand how molecular structure impacts interfacial properties semanticscholar.orgrsc.org.

Simulations of naphthalene, the core structure of sodium 1-naphthalenesulfonate, on clay mineral surfaces further inform the understanding of its environmental behavior. These studies show that the interaction energy and adsorption behavior are influenced by the type of mineral surface. For instance, naphthalene interacts more strongly with montmorillonite than kaolinite due to greater electrostatic interaction energy. On kaolinite, adsorption is preferential on the alumina octahedral surface. Such simulations highlight that water can impede the adsorption of naphthalene, indicating competitive adsorption at the interface mdpi.com.

Quantum Chemical Calculations and Reaction Mechanism Investigations

Detailed studies employing quantum chemical calculations to investigate the specific reaction mechanisms of this compound were not prominently available in the surveyed literature. Such computational studies are critical for elucidating enzymatic mechanisms, predicting reaction behavior, and understanding stereoselectivity by modeling transition states and reaction coordinates at the quantum level. While the general methodology is well-established for many organic reactions, specific research applying these techniques to this compound remains an area for future investigation.

Thermodynamic Modeling of Solution Behavior (e.g., E-NRTL Model for Solubility)

The solution behavior of this compound, particularly its solubility in various solvent systems, has been successfully described using thermodynamic models like the Non-Random Two-Liquid (NRTL) and its electrolyte variant (E-NRTL). These models are essential for designing and optimizing industrial processes such as crystallization and separation.

The solubility of this compound has been experimentally measured in different aqueous and organic solvent systems and subsequently correlated with these models. For instance, the solubility in ternary systems, such as this compound + sodium 2-naphthalenesulfonate + water, has been determined at various temperatures. The experimental data from these systems were successfully regressed using the NRTL model, which provided an accurate representation of the solid-liquid equilibrium researchgate.net.

The E-NRTL model has been specifically applied to model the solubility of this compound (1-SNS) in aqueous sodium hydroxide solutions. Experimental measurements show that the solubility of 1-SNS increases with temperature but decreases as the concentration of sodium hydroxide increases. The E-NRTL model was used to correlate the experimental data, and the calculated results showed good agreement with the measured values acs.orgfigshare.com. This modeling is crucial for processes aiming to separate 1-SNS from its isomer, 2-SNS, based on solubility differences acs.orgfigshare.com.

The table below presents the regressed binary interaction parameters for the E-NRTL model for the 1-SNS and water-NaOH system, which are essential for solubility calculations.

| Parameter | (Na+, 1-SNS-)-(H2O) | (H2O)-(Na+, 1-SNS-) | (Na+, OH-)-(Na+, 1-SNS-) | (Na+, 1-SNS-)-(Na+, OH-) |

|---|---|---|---|---|

| Δg1 (J·mol-1) | 10321.39 | -4916.11 | -1644.83 | 1644.83 |

| Δg2 (J·mol-1) | -1.89 | -0.55 | 0 | 0 |

Furthermore, the solubility of this compound has been modeled in various organic solvents using the NRTL model, among others. These studies provide data on mixing properties, including mixing Gibbs energy, enthalpy, and entropy, which are calculated from the model parameters researchgate.net.

The table below shows a comparison of experimental and calculated mole fraction solubility (x) of this compound in an aqueous sodium hydroxide solution at a specific concentration, demonstrating the accuracy of the E-NRTL model.

| Temperature (K) | Experimental x1 (Mole Fraction) | Calculated x1 (Mole Fraction) |

|---|---|---|

| 277.15 | 0.0076 | 0.0075 |

| 283.45 | 0.0089 | 0.0089 |

| 290.35 | 0.0107 | 0.0106 |

| 298.15 | 0.0128 | 0.0128 |

| 306.45 | 0.0155 | 0.0155 |

| 314.85 | 0.0186 | 0.0187 |

| 323.85 | 0.0227 | 0.0226 |